molecular formula C18H15F3N2O4 B4767621 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid

4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid

Cat. No. B4767621
M. Wt: 380.3 g/mol
InChI Key: IZIUIEICIGLJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid acts as a potent and selective inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). Glutamate is the primary excitatory neurotransmitter in the brain, and its transport is essential for maintaining proper synaptic function. By inhibiting glutamate transport, 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid can increase the concentration of extracellular glutamate, leading to enhanced synaptic transmission and neuroprotection.
Biochemical and Physiological Effects:
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid has been shown to increase extracellular glutamate concentrations in various brain regions, including the hippocampus and cortex. It has also been shown to increase the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons. In addition, 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, possibly due to its ability to enhance glutamate transmission.

Advantages and Limitations for Lab Experiments

One advantage of 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid is its selectivity for EAAT2, which allows for more precise manipulation of glutamate transmission compared to non-selective glutamate transporter inhibitors. However, 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments. In addition, its potency and selectivity may also lead to off-target effects if not used at appropriate concentrations.

Future Directions

Future research on 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid could focus on its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. In addition, further investigation into its mechanism of action and effects on synaptic function could provide insight into the underlying mechanisms of these disorders. Finally, the development of more soluble analogs of 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid could improve its utility in in vivo experiments.

Scientific Research Applications

4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as neuroprotective effects in models of stroke and traumatic brain injury. 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-oxo-4-[2-[[4-(trifluoromethyl)benzoyl]amino]anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4/c19-18(20,21)12-7-5-11(6-8-12)17(27)23-14-4-2-1-3-13(14)22-15(24)9-10-16(25)26/h1-8H,9-10H2,(H,22,24)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIUIEICIGLJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(2-{[4-(trifluoromethyl)benzoyl]amino}anilino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.